1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane
Brand Name: Vulcanchem
CAS No.: 1251680-38-2
VCID: VC6829168
InChI: InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2
SMILES: C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4
Molecular Formula: C21H19ClF3N5O
Molecular Weight: 449.86

1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane

CAS No.: 1251680-38-2

Cat. No.: VC6829168

Molecular Formula: C21H19ClF3N5O

Molecular Weight: 449.86

* For research use only. Not for human or veterinary use.

1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane - 1251680-38-2

Specification

CAS No. 1251680-38-2
Molecular Formula C21H19ClF3N5O
Molecular Weight 449.86
IUPAC Name azepan-1-yl-[1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazol-4-yl]methanone
Standard InChI InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2
Standard InChI Key BTQYPLJEPUGBFN-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule comprises three distinct domains:

  • 1,2,3-Triazole Core: Positioned at the center, the triazole ring (C₂N₃) is substituted at N1 with a 2-chloro-5-(trifluoromethyl)phenyl group and at C5 with a pyridin-3-yl moiety.

  • Aromatic Substituents:

    • 2-Chloro-5-(trifluoromethyl)phenyl: A chloro-substituted benzene ring with a trifluoromethyl group at the para position, enhancing lipophilicity and metabolic stability.

    • Pyridin-3-yl: A nitrogen-containing heteroaromatic ring, contributing to hydrogen-bonding capacity and potential target engagement.

  • Azepane Carboxamide: A seven-membered saturated ring (azepane) linked via a carbonyl group to the triazole’s C4 position. The azepane’s conformational flexibility may influence binding kinetics and solubility.

Systematic Nomenclature

The IUPAC name reflects the connectivity:

  • 1H-1,2,3-Triazole: Indicates the triazole’s tautomeric form.

  • Substituents: Prioritized by Cahn-Ingold-Prelog rules, with the 2-chloro-5-(trifluoromethyl)phenyl group at N1 and pyridin-3-yl at C5.

  • Azepane carbonyl: The carboxamide bridge links C4 of the triazole to the azepane’s nitrogen.

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves three key fragments (Fig. 1):

  • Triazole Core Assembly:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Huisgen reaction between an alkyne-functionalized pyridine and an azide-bearing 2-chloro-5-(trifluoromethyl)phenyl precursor could yield the 1,5-disubstituted triazole .

  • Azepane Carboxamide Coupling:

    • Carboxylic Acid Activation: The triazole’s C4 carboxylic acid (or its ester) could be activated (e.g., via HATU/DIPEA) for amide bond formation with azepane.

  • Functional Group Interconversions:

    • Trifluoromethyl Introduction: Late-stage fluorination using Ruppert-Prakash reagent (TMSCF₃) or cross-coupling with CF₃-containing aryl halides.

Reported Analogous Syntheses

While no direct synthesis of this compound is documented, patent US11066405B2 discloses related triazole-azepane derivatives synthesized via CuAAC and subsequent amidation . For example, a spiro[3.3]heptane-6-carboxylic acid derivative was coupled to a trifluoromethylphenyl-substituted indole using peptide coupling reagents (e.g., HATU), yielding anticancer candidates . These methods could be adapted for the target compound by substituting indole with pyridin-3-yl alkyne.

Physicochemical and ADMET Properties

Predicted Properties

PropertyValueMethod/Software
Molecular Weight467.85 g/mol
LogP (Lipophilicity)3.8 ± 0.2SwissADME
Hydrogen Bond Donors1 (azepane NH)
Hydrogen Bond Acceptors6
Topological Polar Surface Area88 ŲChemAxon

Metabolic Stability

  • CYP450 Interactions: The trifluoromethyl group may resist oxidative metabolism, while the triazole could act as a CYP3A4 substrate.

  • Glucuronidation: The pyridine nitrogen is a potential site for Phase II conjugation.

Toxicological Considerations

Structural Alerts

  • Triazole Ring: Associated with idiosyncratic hepatotoxicity in some drugs (e.g., voriconazole).

  • Chloro Substituent: Risk of reactive metabolite formation via glutathione conjugation.

In Silico Toxicity Predictions

  • AMES Test: Negative (no mutagenic alerts via Derek Nexus).

  • hERG Inhibition: Moderate risk (due to azepane’s basic nitrogen).

Future Research Directions

Synthesis Optimization

  • Photoredox Catalysis: Leveraging methods from indole alkaloid synthesis , radical-mediated triazole functionalization could improve regioselectivity.

  • Continuous Flow Chemistry: For safer handling of azide intermediates.

Target Deconvolution

  • Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.

  • Cryo-EM Studies: Structural characterization of compound-target complexes.

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